molecular formula C9H10Cl2N2O2 B091382 2-(2,4-Dichlorophenoxy)propanehydrazide CAS No. 15253-89-1

2-(2,4-Dichlorophenoxy)propanehydrazide

Cat. No. B091382
CAS RN: 15253-89-1
M. Wt: 249.09 g/mol
InChI Key: ZASHHUFHMQDNNE-UHFFFAOYSA-N
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Description

“2-(2,4-Dichlorophenoxy)propanehydrazide” is a chemical compound with the molecular formula C9H10Cl2N2O2 . It has a molecular weight of 249.1 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2-(2,4-Dichlorophenoxy)propanehydrazide” is 1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) . The canonical SMILES structure is CC(C(=O)NN)OC1=C(C=C(C=C1)Cl)Cl .


Physical And Chemical Properties Analysis

“2-(2,4-Dichlorophenoxy)propanehydrazide” has a molecular weight of 249.09 g/mol . It has a computed XLogP3 value of 2.4 . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass is 248.0119330 g/mol and the monoisotopic mass is also 248.0119330 g/mol . The topological polar surface area is 64.4 Ų . The compound has a heavy atom count of 15 .

Scientific Research Applications

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASHHUFHMQDNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370506
Record name 2-(2,4-Dichlorophenoxy)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)propanehydrazide

CAS RN

15253-89-1
Record name 2-(2,4-Dichlorophenoxy)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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